REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.[F:12][C:13]([F:23])([F:22])[O:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].C1CCC(N=C=NC2CCCCC2)CC1.Cl>C(OCC)(=O)C>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([NH:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:15]([O:14][C:13]([F:12])([F:22])[F:23])[CH:16]=2)=[O:3])=[CH:5][CH:6]=1)=[O:9]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
382 mg
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted twice with 30 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 50 ml of water, 50 ml of a saturated solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C(=O)NC2=CC(=CC=C2)OC(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |